4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an oxazole ring, a pyrimidine ring, and an isothiazole ring
Preparation Methods
The synthesis of 4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxazole ring, followed by the construction of the pyrimidine and isothiazole rings. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings .
Scientific Research Applications
4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-((5-methyl-2-phenyloxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione include other heterocyclic compounds with oxazole, pyrimidine, and isothiazole rings. These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications. Some examples of similar compounds are:
2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives: These compounds have shown potential as fungicidal agents.
Oxazolones: These compounds are used as starting blocks for the synthesis of amino acids and other heterocyclic scaffolds.
Properties
IUPAC Name |
6-[(3-methylphenyl)methyl]-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-7-6-8-17(11-15)12-28-23(29)21-20(14-32-26-21)27(24(28)30)13-19-16(2)31-22(25-19)18-9-4-3-5-10-18/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQXAOKWQGBZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=C(OC(=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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